RA VII
Übersicht
Beschreibung
RA VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi . It’s known for its antitumor activity .
Synthesis Analysis
The core structure of RA-series antitumor bicyclic peptides, including RA VII, is the 14-membered cycloisodityrosine . An efficient method for the synthesis of cycloisodityrosines from commercially available l-tyrosine derivatives has been developed . Using synthetic cycloisodityrosines and cycloisodityrosines with modified structures, several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
Molecular Structure Analysis
RA VII has a unique cycloisodityrosine unit in which the two phenyl rings of tyrosyl-tyrosine are connected by an ether linkage to form a 14-membered cyclophane macrocycle . The chemical formula of RA VII is C41H56N6O9, and it has a molecular weight of 776.930 .
Chemical Reactions Analysis
Several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides . The treatment of certain compounds with copper(II) acetate and DMAP resulted in an inseparable mixture of atropisomers of fluorocycloisodityrosine .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Summary of Application: RA-VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi. It exhibits potent antitumor activity and underwent phase I clinical trials as an anticancer drug in Japan from the late 80s to the early 90s .
- Methods of Application: The antitumor activity of these peptides is believed to be due to the inhibition of protein synthesis through interaction with eukaryotic ribosomes . Peptide 1 was also shown to cause conformational changes in F-actin, which stabilize actin filaments and induce G2 arrest .
- Results or Outcomes: The peptides exhibit potent antitumor activity; peptide 1 underwent phase I clinical trials as an anticancer drug in Japan from the late 80s to the early 90s .
Physical Properties of Protein Moiety of Alkali-Extracted Tea Polysaccharide Conjugates
- Summary of Application: The physical properties of TPC-A protein moiety were evaluated by its ability to bind to the Coomassie Brilliant Blue dyes G250 and R250, zeta potential as a function of pH, ultraviolet characteristic absorption, stability of TPC-A and (−)-epigallocatechin gallate (EGCG) mixtures, emulsifying property, and hygroscopicity .
- Methods of Application: The research investigated the physical properties of TPC-A protein moiety by evaluating its ability to bind to the Coomassie Brilliant Blue dyes G250 and R250, zeta potential as a function of pH, ultraviolet characteristic absorption, stability of TPC-A and (−)-epigallocatechin gallate (EGCG) mixtures, emulsifying property, and hygroscopicity .
- Results or Outcomes: The study proposed that some physical properties of TPC-A protein were shielded by its polysaccharide, since the protein moiety was wrapped by its polysaccharide chains .
Design and Synthesis of Analogues
- Summary of Application: Various RA-VII analogues have been synthesized by the chemical transformation of natural RA-series peptides, including RA-VII, deoxybouvardin, RA-III, and the methyl ester of RA-X, or by semi-synthesis using the cycloisodityrosine obtained by the degradation of RA-VII . These analogues were designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
- Methods of Application: The synthesis of RA-VII analogues involves the chemical transformation of natural RA-series peptides or semi-synthesis using the cycloisodityrosine obtained by the degradation of RA-VII . The analogues were designed to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
- Results or Outcomes: The synthesis of various RA-VII analogues has been successful, and these analogues have been used to explore the structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .
Zukünftige Richtungen
While RA VII and its analogues have shown promising antitumor activity, more research is needed to fully understand their mechanisms of action and potential therapeutic applications . The development of new analogues and the exploration of structure-activity relationships will likely be important areas of future research .
Eigenschaften
IUPAC Name |
(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006656 | |
Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RA VII | |
CAS RN |
86229-97-2 | |
Record name | RA VII | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RA-VII | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.